molecular formula C11H8N2O3 B3055304 Methanone, (4-nitrophenyl)-1H-pyrrol-2-yl- CAS No. 63833-47-6

Methanone, (4-nitrophenyl)-1H-pyrrol-2-yl-

Cat. No. B3055304
CAS RN: 63833-47-6
M. Wt: 216.19 g/mol
InChI Key: OLBZXLMVXOLTRU-UHFFFAOYSA-N
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Description

Methanone, (4-nitrophenyl)-1H-pyrrol-2-yl- , also known as 4-Nitrobenzophenone , has the chemical formula C13H9NO3 . Its molecular weight is approximately 227.22 g/mol . The IUPAC Standard InChI representation is: InChI=1S/C13H9NO3/c15-13(10-4-2-1-3-5-10)11-6-8-12(9-7-11)14(16)17/h1-9H .

Scientific Research Applications

  • Synthesis of Pyrrolo[1,2-b]cinnolin-10-one Ring System

    • Research shows that the reduction of similar compounds to Methanone, (4-nitrophenyl)-1H-pyrrol-2-yl-, is used in the synthesis of pyrrolo[1,2-b]cinnolin-10-one ring systems. This demonstrates its potential in organic synthesis and medicinal chemistry (Kimbaris & Varvounis, 2000).
  • One-Pot Synthesis of 3-(4-Nitrobenzoyl)-2-phenylquinoline

    • The compound has been used in a one-step synthesis process involving double C2/C3 functionalization of quinoline, highlighting its utility in creating complex organic structures (Belyaeva et al., 2018).
  • Synthesis of Pyrazoline and Pyridinyl Methanone Derivatives

    • It is used in the synthesis of novel pyrazoline and pyridinyl methanone derivatives, which have shown potential as anti-inflammatory and antibacterial agents. This underlines its importance in pharmaceutical research (Ravula et al., 2016).
  • Efficient Synthesis of Pyrrole Derivatives

    • Methanone derivatives have been employed in the efficient synthesis of pyrrole derivatives, indicating their role in enhancing the efficiency of organic synthesis procedures (Kaur & Kumar, 2018).
  • Synthesis of Benzodiazepine Analogue

    • The compound is instrumental in the multi-step synthesis of a novel structural isomer of benzodiazepines, a class of compounds with significant therapeutic applications (Rotas et al., 2011).
  • Antimicrobial and Antiviral Activities

    • Derivatives of Methanone, (4-nitrophenyl)-1H-pyrrol-2-yl-, have been explored for their antimicrobial and antiviral potential, suggesting its relevance in developing new therapeutic agents (Sharma et al., 2009).
  • Synthesis of Urea Derivatives

    • Research has utilized this compound in the synthesis of urea derivatives, expanding its application in chemical synthesis and potential drug development (Sarantou & Varvounis, 2022).

properties

IUPAC Name

(4-nitrophenyl)-(1H-pyrrol-2-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8N2O3/c14-11(10-2-1-7-12-10)8-3-5-9(6-4-8)13(15)16/h1-7,12H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLBZXLMVXOLTRU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC(=C1)C(=O)C2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50401407
Record name 2-(4-nitrobenzoyl) pyrrole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50401407
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

63833-47-6
Record name 2-(4-nitrobenzoyl) pyrrole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50401407
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

CH3MgBr (3M) in diethylether (30 mL, 90 mmol) was added by dropwise to the solution of pyrrole (6.95 mL, 100 mmol) in THF (150 mL) at −78° C. and continued for 1 h at r.t. 4-nitrobenzoyl chloride (13 g, 70 mmol) in THF (200 mL) was added by dropwise to the solution and stirring was continued for 3 hours at r.t. The mixture was poured into saturated aqueous NH4Cl, and the precipitate dissolved in DCM and added to the aqueous solution. The organic layer was washed with water, dried over MgSO4 and concentrated under vacuum to give an oily product. Compound 1 was isolated by chromatography on silica gel flash column eluting with EtOAc/Hex to furnish a yellow solid (12.4 g, 81%). 1H-NMR (CDCl3) δ 10.01 (bs, 1H, NH), 8.34 (d, J=8.4, 2H), 8.03 (d, J=8.7, 2H), 7.24 (bs, 1H), 6.86 (bs, 1H), 6.38 (bs, 1H); 13C-NMR (CDCl3) δ 182.51, 149.61, 143.62, 130.57, 129.74, 126.67, 123.55, 120.37, 111.69. ESI-MS m/z (M+H) calc'd: 217.0 found 216.9.
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13 g
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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